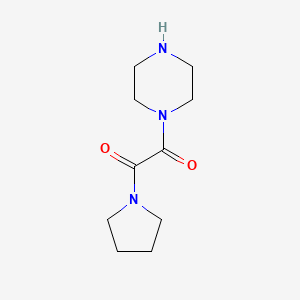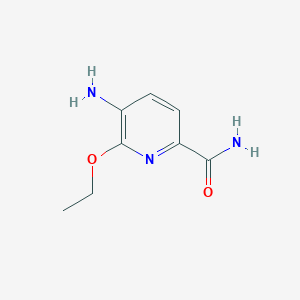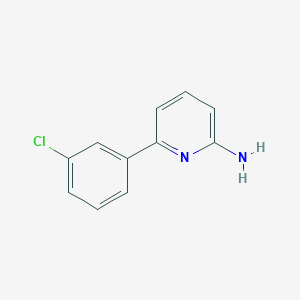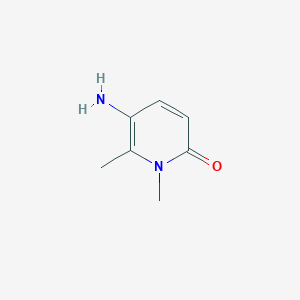
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione is a synthetic organic compound that features both piperazine and pyrrolidine functional groups. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione typically involves the reaction of piperazine and pyrrolidine with an appropriate diketone precursor. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include:
Continuous flow reactors: For better control over reaction conditions.
Purification techniques: Such as crystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Could lead to the formation of carboxylic acids or ketones.
Reduction: Could result in the formation of alcohols or amines.
Substitution: Could produce halogenated derivatives.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: In studies of enzyme inhibition or receptor binding.
Medicine: Potential use as a pharmaceutical intermediate.
Industry: As a precursor for the synthesis of other industrial chemicals.
作用機序
The mechanism of action for compounds like 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione would involve interactions with specific molecular targets, such as:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to neurotransmitter receptors or other cell surface receptors.
Pathways: Modulation of biochemical pathways involved in disease processes.
類似化合物との比較
Similar Compounds
1-(Piperazin-1-yl)-2-(morpholin-1-yl)ethane-1,2-dione: Similar structure but with a morpholine ring.
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)propane-1,2-dione: Similar but with a propane backbone.
Uniqueness
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione is unique due to its specific combination of piperazine and pyrrolidine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
1-piperazin-1-yl-2-pyrrolidin-1-ylethane-1,2-dione |
InChI |
InChI=1S/C10H17N3O2/c14-9(12-5-1-2-6-12)10(15)13-7-3-11-4-8-13/h11H,1-8H2 |
InChIキー |
LCVHFJSVQYWOLA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)C(=O)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde](/img/structure/B13166401.png)

![(2S)-4-(Methylsulfanyl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B13166415.png)

![Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate](/img/structure/B13166433.png)






